molecular formula C16H16ClNO2S B5712495 3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide

3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide

Cat. No. B5712495
M. Wt: 321.8 g/mol
InChI Key: XQHBIYUMQXIULC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to the class of amides and has the chemical formula C16H16ClNO2S.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been reported to inhibit the growth of cancer cells and to have anti-inflammatory and analgesic effects. Additionally, this compound has been reported to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide in lab experiments include its potential anticancer activity, anti-inflammatory and analgesic effects, and low toxicity. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide. These include further studies to fully understand its mechanism of action, potential side effects, and efficacy in the treatment of cancer, inflammation, and pain. Additionally, this compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully explore the potential of this compound in scientific research.

Synthesis Methods

The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 3-aminopropionitrile to produce the final compound. The synthesis of this compound has been reported in the literature and is reproducible.

Scientific Research Applications

3-[(4-chlorophenyl)thio]-N-(2-methoxyphenyl)propanamide has been synthesized for its potential use in scientific research. This compound has been reported to have potential anticancer activity and has been studied for its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of inflammation and pain.

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-15-5-3-2-4-14(15)18-16(19)10-11-21-13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHBIYUMQXIULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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